
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is a sulfur-containing heterocyclic compound It is characterized by the presence of an amino group at the third position and two methoxy groups at the fourth position on a thiane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thiane derivative with an amino group and methoxy groups in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
化学反応の分析
Types of Reactions
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of amino or methoxy-substituted derivatives .
科学的研究の応用
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The sulfur atom in the thiane ring can also participate in redox reactions, affecting the compound’s overall reactivity and biological effects .
類似化合物との比較
Similar Compounds
1-imino-4,4-dimethoxy-1lambda6-thian-1-one: This compound has a similar thiane ring structure but with an imino group instead of an amino group.
3-amino-4-methoxy-1lambda6-thiolane-1,1-dione: This compound has a similar amino and methoxy substitution pattern but with a thiolane ring instead of a thiane ring.
Uniqueness
3-Amino-4,4-dimethoxy-1lambda6-thiane-1,1-dione is unique due to its specific substitution pattern and the presence of both amino and methoxy groups on the thiane ring. This combination of functional groups and ring structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C7H15NO4S |
|---|---|
分子量 |
209.27 g/mol |
IUPAC名 |
4,4-dimethoxy-1,1-dioxothian-3-amine |
InChI |
InChI=1S/C7H15NO4S/c1-11-7(12-2)3-4-13(9,10)5-6(7)8/h6H,3-5,8H2,1-2H3 |
InChIキー |
VFTBLAAWEOQCML-UHFFFAOYSA-N |
正規SMILES |
COC1(CCS(=O)(=O)CC1N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



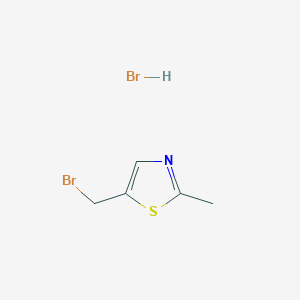
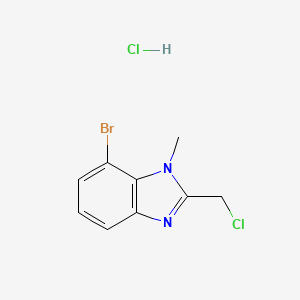
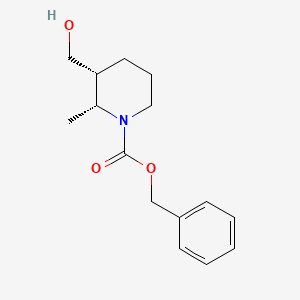

![8-[(Tert-butoxy)carbonyl]-8-azatricyclo[4.3.0.0,2,5]nonane-7-carboxylic acid](/img/structure/B13469031.png)




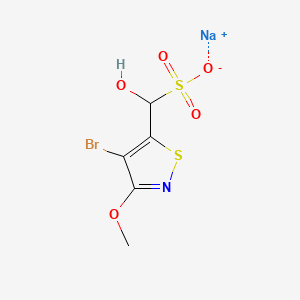
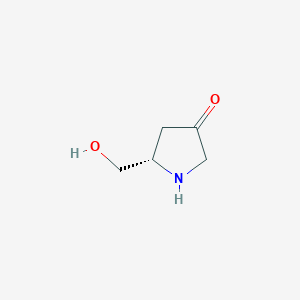
![(1R)-1-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-4-carboxylic acid](/img/structure/B13469062.png)
![3-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13469066.png)
